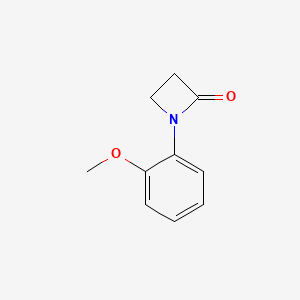

1-(2-Methoxyphenyl)azetidin-2-one

Overview

Description

“N-Methoxyphenyl-2-azetidinone” is a chemical compound with the CAS Number: 1309606-50-5 and a molecular weight of 177.2 . It has a linear formula of C10H11NO2 . The compound is a white to yellow solid and is used in laboratory chemicals .

Synthesis Analysis

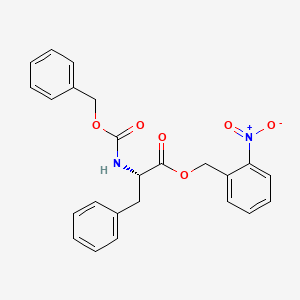

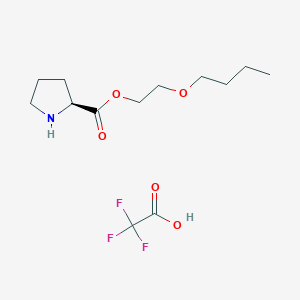

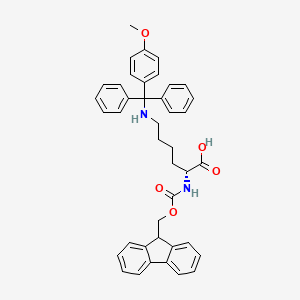

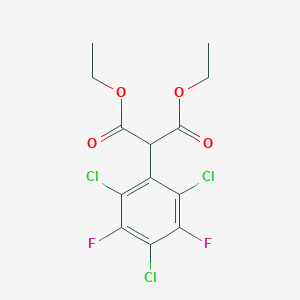

The synthesis of “N-Methoxyphenyl-2-azetidinone” and similar compounds often involves a [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction . This process involves the reaction of ketenes and Schiff bases . In some cases, the synthesis involves the use of reagents like propylphosphonic anhydride (T3P®) as an acid activator . Other methods involve the use of a synthesis method involving N-p-methoxypheny-N-(acetyl) methyleneimine as a raw material .Molecular Structure Analysis

The molecular structure of “N-Methoxyphenyl-2-azetidinone” and similar compounds often involves a lactam and 3,4,5-trimethoxyphenyl rings that are approximately co-planar . The orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .Chemical Reactions Analysis

The chemical reactions involving “N-Methoxyphenyl-2-azetidinone” often involve a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene . A zwitterionic intermediate formed from the attack of the nitrogen atom of imine to the carbonyl of ketene and the electrocyclic reaction of the mention zwitterionic intermediate caused to form trans - β-lactams as the only observed products .Physical and Chemical Properties Analysis

“N-Methoxyphenyl-2-azetidinone” is a white to yellow solid . It has a storage temperature of 2-8°C .Scientific Research Applications

Cholesterol Absorption Inhibition

- N-Methoxyphenyl-2-azetidinone derivatives have been studied for their ability to inhibit cholesterol absorption. One such compound, SCH 58235, showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Synthesis of β-Lactam Antibiotics

- The compound is used in the synthesis of key intermediates for β-lactam antibiotics. A practical synthesis approach was developed for this purpose, demonstrating its significance in pharmaceutical manufacturing (Cainelli et al., 1998).

Anticancer Applications

- Certain 1,3,4-trisubstituted 2-azetidinones showed anticancer effects in vitro, indicating the potential of N-Methoxyphenyl-2-azetidinone derivatives in cancer treatment (Veinberg et al., 2003).

Structural Analysis and Antimicrobial Effects

- The beta-lactam ring of N-Methoxyphenyl-2-azetidinone has been shown to possess antimicrobial effects. The activity properties depend on the planarity of the beta-lactam ring, as revealed by X-ray analysis (Kabak et al., 2001).

Tubulin-Targeting Antitumor Agents

- 3-Phenoxy-1,4-diarylazetidin-2-ones, a class of compounds derived from N-Methoxyphenyl-2-azetidinone, were studied for their antiproliferative properties and interaction with tubulin, indicating potential in cancer therapy (Greene et al., 2016).

Mechanism of Action

Target of Action

N-Methoxyphenyl-2-azetidinone is a type of β-lactam . β-lactams are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycan chains . .

Mode of Action

They bind to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell death .

Biochemical Pathways

As a β-lactam, it would be expected to interfere with the bacterial cell wall synthesis pathway .

Result of Action

As a β-lactam, it would be expected to cause bacterial cell death due to the weakening of the cell wall .

Safety and Hazards

The safety information for “N-Methoxyphenyl-2-azetidinone” includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Properties

IUPAC Name |

1-(2-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORWPQHDJKTVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6330276.png)

![cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B6330282.png)

![2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride](/img/structure/B6330304.png)